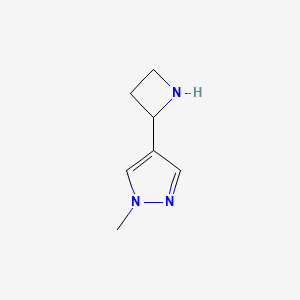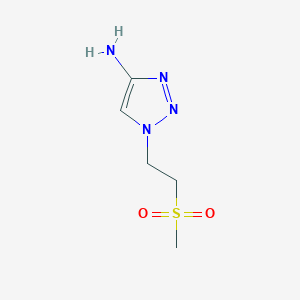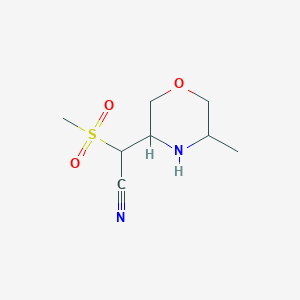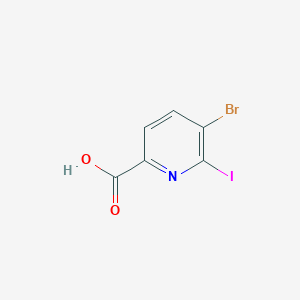
5-Bromo-6-iodopicolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-6-iodopicolinic acid is an organic compound with the molecular formula C6H3BrINO2 It is a derivative of picolinic acid, where the hydrogen atoms at positions 5 and 6 on the pyridine ring are substituted with bromine and iodine atoms, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-iodopicolinic acid typically involves the halogenation of picolinic acid derivatives. One common method is the sequential bromination and iodination of picolinic acid. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, followed by iodination using iodine or an iodine-containing reagent under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-6-iodopicolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used for substitution reactions.
Coupling Reactions: Palladium catalysts and boronic acids or stannanes are commonly used in coupling reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
5-Bromo-6-iodopicolinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the development of new materials.
Biology: The compound can be used in the study of biological systems and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-Bromo-6-iodopicolinic acid involves its interaction with specific molecular targets and pathways. The bromine and iodine atoms can participate in halogen bonding, which can influence the compound’s binding affinity and specificity for target molecules. Additionally, the pyridine ring can engage in π-π interactions and hydrogen bonding, further modulating its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromopicolinic Acid: Similar in structure but lacks the iodine atom at position 6.
6-Iodopicolinic Acid: Similar in structure but lacks the bromine atom at position 5.
Picolinic Acid: The parent compound without any halogen substitutions.
Uniqueness
5-Bromo-6-iodopicolinic acid is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical and physical properties. This dual halogenation can enhance its reactivity and binding interactions, making it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C6H3BrINO2 |
|---|---|
Peso molecular |
327.90 g/mol |
Nombre IUPAC |
5-bromo-6-iodopyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H3BrINO2/c7-3-1-2-4(6(10)11)9-5(3)8/h1-2H,(H,10,11) |
Clave InChI |
GAXCKWJXIUCQTC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1Br)I)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


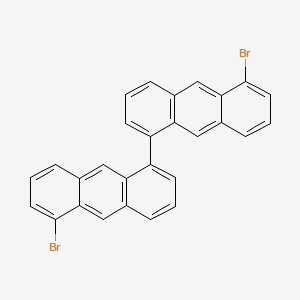
![1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13078113.png)
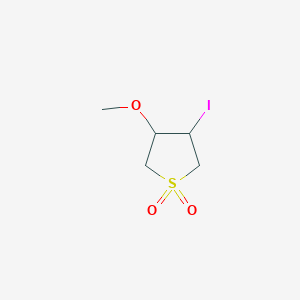
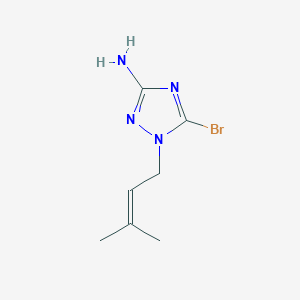
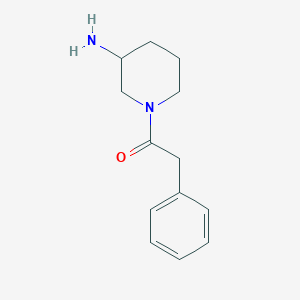
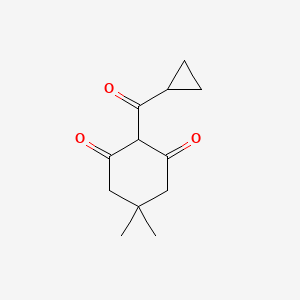
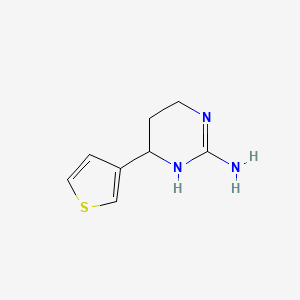

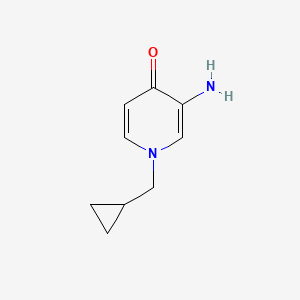
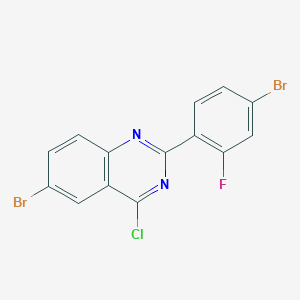
![4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one](/img/structure/B13078176.png)
